3-Azido-2-phenylpropan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55754-77-3 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-azido-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H11N3O/c10-12-11-6-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 |
InChI Key |
WLNLVSNSDSEXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=[N+]=[N-])CO |
Origin of Product |
United States |
Direct Hydroxyazidation of Alkenes:modern Synthetic Methods Focus on the Direct Vicinal Difunctionalization of Alkenes, Such As Styrene, in a Single Step.chemrevlett.comthis Approach, Known As Hydroxyazidation or Azidohydroxylation, Offers Higher Atom Economy. Several Mechanistic Variations Exist Depending on the Catalytic System Employed:
Mechanistic Aspects of Azide and Hydroxyl Group Transformations
The azide and hydroxyl functional groups in 3-Azido-2-phenylpropan-1-OL are versatile handles for further synthetic transformations. chemrevlett.comnih.gov Understanding the mechanisms of these transformations is crucial for utilizing this compound as a synthetic intermediate.
Transformations of the Hydroxyl Group: The primary transformation of the hydroxyl group in this context is its conversion into another functional group, such as an azide. While this is more relevant to the synthesis of diazides from diols, the mechanism is illustrative. A common method is the Mitsunobu reaction, which uses a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). acs.orgcmu.edu The mechanism involves the activation of the alcohol by the phosphine, forming an oxophosphonium salt, which is a good leaving group. The azide ion, typically from hydrazoic acid or its equivalent, then displaces this leaving group via an S_N2 reaction, resulting in a clean inversion of stereochemistry. acs.orgcmu.edu
Another direct conversion method uses diphenylphosphoryl azide (DPPA) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgcmu.edu The alcohol is first converted into a phosphate intermediate, which is then displaced by the azide ion without isolation. cmu.edu
Transformations of the Azide Group: The azide group is a versatile precursor for various nitrogen-containing functionalities.
Reduction to Amines: The most common transformation is the reduction of the azide to a primary amine, yielding the valuable compound 2-phenyl-3-aminopropan-1-ol. This can be achieved through catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or by using reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (the Staudinger reaction). The Staudinger ligation involves the reaction of the azide with a phosphine to form a phosphazide (B1677712), which then loses N₂ gas to form an aza-ylide. Subsequent hydrolysis yields the primary amine and the corresponding phosphine oxide.
[3+2] Cycloaddition (Click Chemistry): The azide group can act as a 1,3-dipole in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazole rings. nih.govresearchgate.net This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry." The mechanism involves the coordination of the copper catalyst to the alkyne, which facilitates the reaction with the azide to form a six-membered copper-containing intermediate that then rearranges to the stable triazole product.
Role of Radical Intermediates (e.g., in Azidooxygenation and C-H Azidation)
Radical intermediates play a critical role in modern synthetic methods for forming C-N₃ bonds, including pathways relevant to the synthesis of this compound. acs.orgnih.gov
Radicals in Azidooxygenation of Alkenes: As mentioned in the synthesis section (5.1), the metal-catalyzed aerobic oxidative hydroxyazidation of alkenes proceeds through a radical pathway. chemrevlett.com The mechanism is initiated by the generation of an azide radical (N₃•). This highly reactive species adds to the C=C double bond of a substrate like styrene. chemrevlett.com The addition occurs regioselectively to form the most stable carbon-centered radical intermediate (in this case, a benzylic radical). This carbon radical then reacts with molecular oxygen (a diradical) to form a peroxyl radical (R-OO•). chemrevlett.com This intermediate undergoes further single electron transfer (SET) and protonation steps, often mediated by the metal catalyst, to generate a β-azido peroxy alcohol, which is subsequently reduced to the final product, this compound. chemrevlett.com
Radicals in C-H Azidation: Direct C-H azidation is a powerful strategy for introducing an azide group by replacing a hydrogen atom. acs.org These reactions typically follow a hydrogen atom abstraction (HAT) mechanism. acs.org A highly reactive radical is generated, which abstracts a hydrogen atom from an aliphatic C-H bond to form a carbon-centered radical. This carbon radical is then "trapped" by an azide-transfer reagent. acs.org For example, visible-light photoredox catalysis can be used to generate the necessary radicals under mild conditions. nih.gov A photocatalyst, upon absorbing light, can initiate a process that leads to the formation of an azide radical. This radical can then selectively abstract a tertiary C-H hydrogen, and the resulting carbon radical reacts with an azide source to form the alkyl azide. While this is more common for tertiary C-H bonds, it highlights the importance of radical intermediates in forming C-N₃ bonds. nih.gov
Table 2: Key Radical Intermediates in Azidation Reactions
| Reaction Type | Initiating Species | Key Radical Intermediate(s) | Role of Intermediate |
|---|---|---|---|
| Mn-Catalyzed Azidooxygenation | Azide Radical (N₃•) | Carbon-centered radical, Peroxyl radical | Adds to alkene, reacts with O₂ |
| Photoredox C-H Azidation | Photocatalyst Excited State | Azide Radical, Carbon-centered radical | Abstracts H-atom, reacts with azide source |
Stereochemical Control Mechanisms in Asymmetric Syntheses
Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound, which contains a stereocenter at the C2 position.
Substrate and Reagent Control:
Epoxide Ring-Opening: When using an enantiomerically pure epoxide as the starting material, the S_N2 mechanism of azide attack ensures a predictable stereochemical outcome. The reaction proceeds with a complete inversion of configuration at the carbon atom being attacked. Therefore, the stereochemistry of the product is directly controlled by the stereochemistry of the starting epoxide.
Chiral Auxiliaries: An alternative approach involves attaching a chiral auxiliary to the substrate, which directs the approach of the incoming reagent from a less hindered face, leading to a diastereoselective reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product.
Catalyst Control: The use of chiral catalysts is a more efficient and modern approach to asymmetric synthesis.
Asymmetric Azidohydroxylation: In the direct azidohydroxylation of alkenes, a chiral catalyst can create a chiral environment around the substrate. For instance, chiral ligands coordinated to a metal center can differentiate between the two enantiotopic faces of the alkene. The azide and hydroxyl groups are then delivered in a spatially controlled manner, leading to one enantiomer of the product in excess.
Kinetic Resolution: If a racemic mixture of a starting material is used (e.g., racemic 2-phenyloxirane), a chiral catalyst can be used to selectively react with one enantiomer faster than the other. This process, known as a kinetic resolution, results in an enantiomerically enriched product and unreacted starting material.
Stereodivergent Synthesis: Advanced strategies allow for the synthesis of different stereoisomers from the same starting material by simply changing the catalyst. For example, by pairing a specific chirality of a boron reagent with different enantiomers of a chiral phosphoric acid catalyst, it is possible to selectively form different stereoisomers of a product. nih.gov This control arises from the specific transition state geometries favored by the combination of the chiral reagent and chiral catalyst. nih.gov
Structure-Reactivity Relationships in Cyclization Reactions
The bifunctional nature of this compound allows it to be a precursor in various intramolecular cyclization reactions. The relationship between its structure and its reactivity in these reactions is governed by electronic effects, steric factors, and the stability of reaction intermediates. nih.gov
Mechanism of Cyclization: Intramolecular reactions involving the azide and hydroxyl groups can lead to the formation of heterocyclic compounds.
Intramolecular [3+2] Cycloaddition: If the molecule were modified to contain an alkyne or alkene tethered to the hydroxyl or phenyl group, the azide could undergo an intramolecular [3+2] cycloaddition. The feasibility and rate of this reaction would depend on the length and flexibility of the tether connecting the azide and the dipolarophile (the alkyne or alkene). The formation of 5- or 6-membered rings is generally favored due to lower ring strain, a principle known as Baldwin's rules.
Formation of Aziridines or Oxazolidinones: The azide group can be converted into a nitrene intermediate (R-N:) under thermal or photochemical conditions, which can then undergo intramolecular C-H insertion or add to a double bond to form aziridines. Alternatively, the β-azido alcohol can be a precursor to oxazolidinones, where the hydroxyl group and a derivative of the azide group (e.g., an amine) cyclize with a carbonyl source.
Acid-Catalyzed Cyclization: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (H₂O). This could initiate a cyclization reaction if a nucleophile is present. For example, in related systems, Lewis acids can catalyze cascade cyclizations. nih.gov The reactivity in such reactions is highly sensitive to the electronic nature of substituents. The phenyl group in this compound would play a significant role by stabilizing any cationic intermediates that form at the benzylic position (C2). Electron-donating or -withdrawing groups on the phenyl ring would modulate the stability of this intermediate and thus influence the reaction rate. nih.gov For example, an electron-donating group would stabilize a positive charge, accelerating the cyclization, while an electron-withdrawing group would have the opposite effect. This relationship can often be quantified and predicted, forming a linear structure-reactivity relationship. nih.gov
Chemical Transformations and Reactivity of 3 Azido 2 Phenylpropan 1 Ol
Transformations Involving the Azido (B1232118) Group
The azide (B81097) group in 3-azido-2-phenylpropan-1-ol is the primary site of its chemical reactivity, allowing for its conversion into various other functional groups.
Reduction to Amines: Formation of Amino Alcohols and Diamines
The reduction of the azido group in this compound to a primary amine is a fundamental transformation, yielding 3-amino-2-phenylpropan-1-ol. uni.lunih.gov This amino alcohol is a valuable building block in organic synthesis. Various reducing agents can accomplish this transformation, each with its own set of reaction conditions and selectivities.
Common methods for the reduction of organic azides to amines include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), also known as Adams' catalyst. tcichemicals.comillinois.edu The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. Ruthenium-based catalysts are also effective and can be resistant to poisoning. illinois.edu Catalytic hydrogenation is generally a clean and efficient method. tcichemicals.com
Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting azides to amines. byjus.comyoutube.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com Due to its high reactivity, LiAlH₄ can also reduce other functional groups, which must be considered when planning a synthesis. youtube.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of azides on its own, but its reactivity can be enhanced with certain additives. organic-chemistry.org
Staudinger Reduction: This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane intermediate to yield the amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org The Staudinger reduction is known for its mild conditions and high chemoselectivity. organic-chemistry.org
Other Methods: Other reagents and systems have been developed for the reduction of azides, including tin(II) chloride, zinc in the presence of an acid, and various metal-based systems. organic-chemistry.orgniscpr.res.in For instance, a combination of iron and acetic acid has been used to reduce nitroolefins to amines, a transformation that can be conceptually extended to azides. rasayanjournal.co.in
The choice of reducing agent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.
Table 1: Comparison of Common Methods for Azide Reduction
| Method | Reagents | Typical Solvents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or other metal catalysts | Ethanol, Methanol, Ethyl Acetate | Clean reaction, high yields, catalyst can be recycled. tcichemicals.com |
| Lithium Aluminum Hydride | LiAlH₄ followed by aqueous workup | Diethyl ether, THF (anhydrous) | Powerful reducing agent, can reduce other functional groups. byjus.comyoutube.com |
| Staudinger Reduction | Triphenylphosphine (PPh₃) followed by H₂O | THF, Dichloromethane | Mild conditions, highly chemoselective. wikipedia.orgorganic-chemistry.org |
| Iron/Acetic Acid | Fe, CH₃COOH | Ethanol, Water | Inexpensive reagents, effective for certain substrates. rasayanjournal.co.in |
Click Chemistry Reactions: Triazole Formation via Cycloaddition
The azide group of this compound makes it an ideal participant in "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent of these is the azide-alkyne cycloaddition, which forms a stable triazole ring. organic-chemistry.orgwikipedia.org
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. nih.govbroadpharm.com This reaction joins an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov The reaction is highly efficient, proceeds under mild, often aqueous conditions, and tolerates a wide variety of functional groups. organic-chemistry.orgnih.gov
The catalytic cycle typically involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov Common copper sources include copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or copper(I) salts such as copper(I) iodide or bromide. broadpharm.com Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog, are often used to stabilize the copper(I) catalyst and prevent side reactions. broadpharm.comnih.gov An efficient catalytic system using CuI/DIPEA/HOAc has also been reported to overcome drawbacks of other systems. organic-chemistry.org
To circumvent the potential toxicity of the copper catalyst in biological systems, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the relief of ring strain in the cycloalkyne upon forming the triazole ring. magtech.com.cn
SPAAC is a bioorthogonal reaction, meaning it can proceed within a living system without interfering with native biochemical processes. This has made it an invaluable tool for chemical biology, enabling the labeling and tracking of biomolecules in their natural environment. nih.govnih.gov The rate of SPAAC can be influenced by the structure of the cycloalkyne, with modifications to the ring system leading to faster reaction kinetics. nih.gov
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Alkyne Reactant | Terminal Alkyne | Strained Cycloalkyne |
| Regioselectivity | Forms 1,4-disubstituted triazole | Forms a mixture of regioisomers (though often one predominates) |
| Biocompatibility | Potential cytotoxicity from copper catalyst | Highly bioorthogonal and biocompatible. |
| Applications | Organic synthesis, materials science, bioconjugation. nih.govnih.gov | Live-cell imaging, proteomics, in vivo chemistry. nih.govnih.gov |
Staudinger Reaction and Related Transformations
The Staudinger reaction provides a mild and efficient method for the conversion of azides to amines. organic-chemistry.org It involves the reaction of an organic azide, such as this compound, with a tertiary phosphine, most commonly triphenylphosphine (PPh₃). wikipedia.orgnrochemistry.com
The reaction proceeds through a phosphazide (B1677712) intermediate, which then loses a molecule of dinitrogen to form an iminophosphorane (also known as an aza-ylide). nrochemistry.comalfa-chemistry.com This intermediate is relatively stable but can be readily hydrolyzed upon treatment with water to yield the corresponding primary amine and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The formation of the very stable P=O double bond in the phosphine oxide byproduct is a major driving force for the reaction. wikipedia.org
A key advantage of the Staudinger reaction is its high chemoselectivity; it does not affect most other functional groups. organic-chemistry.org The reaction generally proceeds in high yield with few structural limitations on the azide. alfa-chemistry.com While the classic Staudinger reaction involves hydrolysis of the iminophosphorane, this intermediate can also be trapped with other electrophiles, such as esters, to form amides in a process known as the Staudinger ligation. wikipedia.org
Photolytic Transformations (e.g., Nitrene Generation)
Photolysis of organic azides provides a route to highly reactive nitrene intermediates. researchgate.net When this compound is subjected to ultraviolet (UV) light, the azide group can absorb a photon and extrude a molecule of nitrogen gas (N₂), generating a highly reactive alkyl nitrene. researchgate.netnih.gov
Nitrenes are neutral, monovalent nitrogen species that can exist in either a singlet or a triplet spin state. researchgate.net Triplet nitrenes are generally more stable and can be observed spectroscopically under certain conditions, such as in a frozen matrix at low temperatures. researchgate.netnih.gov These triplet alkyl nitrenes are persistent intermediates that tend to dimerize to form azo compounds rather than abstracting hydrogen atoms from the solvent. nih.gov
The reactivity of the generated nitrene is highly dependent on its electronic state and the surrounding molecular environment. Nitrenes can undergo a variety of subsequent reactions, including:
Dimerization: Two nitrene molecules can combine to form an azo compound. nih.gov
Intramolecular C-H insertion: The nitrene can insert into a nearby carbon-hydrogen bond within the same molecule, leading to the formation of cyclic products.
Rearrangement: The nitrene can undergo rearrangement to form more stable species, such as imines.
The photolytic generation of nitrenes from azides is a powerful tool for generating highly reactive intermediates that can participate in a variety of unique chemical transformations. However, the reactions of nitrenes can often lead to a mixture of products due to their high reactivity. researchgate.net Recent research has shown that in some crystalline states, photogenerated nitrenes can have remarkable stability, with lifetimes extending to days at room temperature. nsf.gov
Transformations Involving the Hydroxyl Group
The primary alcohol functionality in this compound is a key site for various chemical transformations, including oxidation, nucleophilic substitution, and etherification. The presence of the neighboring azide and phenyl groups can influence the reactivity and selectivity of these transformations.
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-azido-2-phenylpropanal, or further to the carboxylic acid, 3-azido-2-phenylpropanoic acid. The choice of oxidizing agent and reaction conditions determines the final product. While specific studies on the oxidation of this compound are not prevalent in the literature, the reactivity can be inferred from general principles of alcohol oxidation and the behavior of similar β-azido alcohols.
Common methods for the oxidation of primary alcohols to aldehydes include the use of reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), or Dess-Martin periodinane. These methods are generally mild and compatible with a variety of functional groups, including azides. For instance, the selective oxidation of primary alcohols in the presence of other functionalities is a well-established synthetic strategy. researchgate.net Biocatalytic methods, such as using alcohol oxidases, can also achieve the selective oxidation of primary alcohols to aldehydes under mild conditions. nih.gov
Further oxidation to the carboxylic acid can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, the compatibility of these harsh conditions with the azide group must be considered, as strong acids and oxidizing agents can potentially react with the azide moiety.
A study on the Mn-catalyzed aerobic oxidative hydroxyazidation of olefins to produce β-azido alcohols indicates that the resulting β-azido alcohols are stable under these oxidative conditions, suggesting that the azide group can be compatible with certain oxidative transformations. acs.orgnih.govacs.org
Table 1: Potential Oxidation Products of this compound
| Starting Material | Product | Type of Reaction |
| This compound | 3-Azido-2-phenylpropanal | Partial Oxidation |
| This compound | 3-Azido-2-phenylpropanoic acid | Full Oxidation |
The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, direct substitution on the primary alcohol can be challenging. A more common approach is the conversion of the alcohol to an alkyl halide followed by substitution. The azide anion itself is a good nucleophile and is often introduced via substitution of an alkyl halide. stackexchange.com
Etherification of this compound can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Care must be taken to choose a base that is compatible with the azide functionality.
A study on the stereoretentive etherification of a related α-aryl-β-amino alcohol utilized a selective aziridinium (B1262131) ring-opening, highlighting a potential strategy that might be adapted for β-azido alcohols to achieve etherification with high stereochemical control. nih.gov Modern methods for etherification, such as those involving the direct reaction of alcohols with aldehydes or alkenes under specific catalytic conditions, could also be applicable. rsc.orgyoutube.com For example, a three-component amino etherification of alkenes has been developed, showcasing the ability to form C-O bonds in complex molecules. acs.org
Table 2: Potential Etherification Reaction of this compound
| Reactants | Product | Reaction Type |
| This compound + Alkyl Halide (in presence of a base) | 1-Alkoxy-3-azido-2-phenylpropane | Williamson Ether Synthesis |
Complex Rearrangement Reactions (e.g., Sila-Pinacolic Rearrangement)
The "Sila-Pinacolic rearrangement" is not a standard named reaction in organic chemistry, and no literature could be found describing such a rearrangement for this compound or related vicinal azido alcohols.
However, the structurally related Pinacol rearrangement is a well-known acid-catalyzed rearrangement of 1,2-diols to form ketones or aldehydes. wikipedia.orgchemistrysteps.comorganicchemistrytutor.comorganic-chemistry.orgyoutube.commasterorganicchemistry.comyoutube.com This reaction proceeds through a carbocation intermediate, followed by a 1,2-migration of an alkyl or aryl group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For an unsymmetrical diol, the reaction is regioselective, with the more stable carbocation being formed preferentially. chemistrysteps.com In cyclic systems, the stereochemistry of the diol plays a crucial role in determining the reaction outcome, which can include ring contraction. wikipedia.orgstackexchange.com
Given that this compound is a vicinal azido alcohol, it is conceivable that under certain conditions, it could undergo a rearrangement analogous to the semi-pinacol rearrangement, where the azide group might influence the migration or act as a participating group. However, without experimental evidence, this remains speculative.
Mechanistic Investigations of 3 Azido 2 Phenylpropan 1 Ol Reactions
Elucidation of Reaction Pathways for Synthesis
The synthesis of 3-Azido-2-phenylpropan-1-OL, a representative β-azido alcohol, can be achieved through several mechanistic pathways. Traditional and modern synthetic strategies offer different approaches to constructing this bifunctional molecule, each with distinct intermediates and reaction mechanisms.
Applications of 3 Azido 2 Phenylpropan 1 Ol in Advanced Organic Synthesis
Precursor in the Synthesis of β-Amino Alcohols
3-Azido-2-phenylpropan-1-ol is a valuable precursor for the synthesis of β-amino alcohols. The azide (B81097) group can be readily reduced to an amine, yielding the corresponding β-amino alcohol. This transformation is a fundamental process in organic synthesis, as β-amino alcohols are important structural motifs found in many biologically active compounds and are used as chiral auxiliaries. orgchemres.orgorganic-chemistry.orgnih.gov
The reduction of the azide in this compound to a primary amine can be achieved through various methods, including catalytic hydrogenation. This straightforward conversion provides access to 3-amino-2-phenylpropan-1-ol, a key β-amino alcohol. researchgate.netgoogle.com The synthesis of β-amino alcohols from azido (B1232118) alcohols is a well-established and efficient method. orgchemres.org
| Starting Material | Product | Key Transformation |
| This compound | 3-Amino-2-phenylpropan-1-ol | Reduction of azide to amine |
Intermediate for Aziridine (B145994) Formation
The presence of both an azide and a hydroxyl group in a 1,3-relationship makes this compound a suitable precursor for the formation of aziridines. wikipedia.org Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are highly valuable intermediates in organic synthesis due to their ring strain, which allows for a variety of ring-opening reactions. wikipedia.orgorganic-chemistry.org
The synthesis of aziridines from 2-azido alcohols can be accomplished through an intramolecular cyclization reaction. wikipedia.orgresearchgate.net This process typically involves the reduction of the azide to an in-situ generated amine or phosphine (B1218219) imide, which then undergoes a cyclization reaction to form the aziridine ring. wikipedia.org
| Precursor | Intermediate | Product |
| This compound | In-situ generated amine/phosphine imide | 2-Phenyl-3-(hydroxymethyl)aziridine |
Building Block for 1,2-Vicinal Diamines
This compound can also serve as a building block for the synthesis of 1,2-vicinal diamines. These compounds, which contain two amino groups on adjacent carbon atoms, are important structural units in various biologically active molecules and ligands for asymmetric catalysis. organic-chemistry.orggoogle.com
A synthetic route to 1,2-vicinal diamines from this compound could involve the conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide anion to introduce a second azide group. Subsequent reduction of the resulting diazide would then yield the desired 1,2-diamine. google.com An alternative approach involves the reduction of the initial azide to an amine, followed by conversion of the alcohol to an azide and subsequent reduction. researchgate.netresearchgate.net
Utility in Heterocycle Synthesis
The azide functionality in this compound makes it a key participant in various cycloaddition reactions, leading to the formation of a diverse range of nitrogen-containing heterocycles.
Triazoles
1,2,3-triazoles are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry and materials science. The most common method for their synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. organic-chemistry.orgorganic-chemistry.orgnih.gov this compound can readily participate in this reaction, reacting with various alkynes to produce a wide array of substituted triazoles. nih.govmdpi.com The copper-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product |
| This compound | Terminal Alkyne | 1-(2-Phenyl-3-hydroxypropyl)-1,2,3-triazole |
Oxazolidinones
Oxazolidinones are another important class of heterocyclic compounds, with some derivatives exhibiting antibacterial activity. organic-chemistry.orgnih.gov While direct synthesis from this compound is less common, the corresponding amino alcohol, 3-amino-2-phenylpropan-1-ol, is a key precursor. google.com This amino alcohol can be cyclized with phosgene (B1210022) or its equivalents to form the oxazolidinone ring. organic-chemistry.org
Other Nitrogen and Oxygen Heterocycles (e.g., Oxazines, Pyrazines, Oxazolines, Pyrroles)
The versatile reactivity of the azide and hydroxyl groups in this compound allows for its use in the synthesis of other heterocycles. For instance, the corresponding amino alcohol can be a precursor for the synthesis of oxazines and oxazolines . nih.govresearchgate.net The synthesis of 2-oxazolines, for example, can be achieved through the cyclization of N-(2-hydroxyethyl)amides, which can be derived from the corresponding amino alcohol. mdpi.comnih.govmdpi.com
Furthermore, the azide group itself can be a source of nitrogen for the formation of other nitrogen-containing heterocycles like pyrroles . organic-chemistry.orgorganic-chemistry.orgsemanticscholar.orgrsc.org While direct conversion of this compound to a pyrrole (B145914) is not a standard transformation, the azide functionality is a key component in various pyrrole synthesis methodologies. organic-chemistry.orgorganic-chemistry.org The synthesis of pyrazines typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, the latter of which can be synthesized from this compound as previously discussed.
Role in Peptidomimetics and Pseudopeptides Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, but with improved pharmacological properties such as enhanced stability against enzymatic degradation and better bioavailability. This compound is a significant precursor for synthesizing key structural motifs found in these molecules, particularly β-amino alcohols. mdpi.com
The core utility of this compound in this context lies in its identity as a synthetic equivalent of phenylalaninol, a reduced version of the amino acid phenylalanine. The azide group acts as a masked form of the amine. This allows chemists to perform reactions on the hydroxyl group without interference from a reactive amine. Subsequently, the azide can be selectively reduced to the primary amine to complete the desired amino alcohol structure. This strategy prevents the need for complex protection and deprotection sequences that would otherwise be necessary. nih.gov
Furthermore, the azide functionality offers a direct route to triazole-containing peptidomimetics through 1,3-dipolar cycloaddition reactions, famously known as "click chemistry." nih.gov This reaction allows for the efficient and regioselective linking of the this compound core to alkyne-containing molecules, generating stable, isosteric triazole rings that can replace labile peptide bonds. nih.govdiva-portal.org This approach is a cornerstone of diversity-oriented synthesis for creating libraries of potential therapeutic agents. nih.gov
Table 1: Synthetic Utility in Peptidomimetic Scaffolds
| Precursor Building Block | Target Scaffold/Reaction | Resulting Motif | Significance in Peptidomimetics |
| This compound | Reduction of Azide (e.g., with H₂/Pd-C) | 3-Amino-2-phenylpropan-1-ol | Forms a core amino alcohol structure, mimicking reduced peptide bonds for increased stability. |
| This compound | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-Disubstituted Triazole | Introduces a stable triazole ring as a peptide bond isostere, enhancing enzymatic resistance. nih.gov |
| This compound | Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | 1,5-Disubstituted Triazole | Provides alternative triazole regioisomer for scaffold diversity and fine-tuning of biological activity. nih.gov |
This table illustrates how this compound is used to generate key structural units in the design of peptidomimetics.
Contributions to Chiral Drug Intermediate Synthesis
The synthesis of single-enantiomer drugs is a critical objective in the pharmaceutical industry, as different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov One enantiomer may be therapeutic, while the other could be inactive or even harmful. nih.gov this compound, available in its enantiopure forms ((2R)- and (2S)-), is a valuable chiral pool starting material for the synthesis of complex drug intermediates.
Its primary role is as a precursor to chiral β-amino alcohols, a structural fragment present in numerous approved pharmaceutical agents. mdpi.comnih.gov The synthesis of the HIV protease inhibitor Atazanavir, for example, relies on chiral amino alcohol intermediates. While not a direct precursor in the commercial route, the synthesis of analogous complex molecules often involves intermediates structurally similar to those derivable from this compound.
The traditional synthesis of such chiral intermediates often starts from corresponding chiral amino acids, like D- or L-phenylalanine. nih.gov The conversion of the carboxylic acid to an alcohol and the amine to an azide yields the target compound, this compound. This intermediate is then elaborated further. For instance, the synthesis of the narcolepsy drug Solriamfetol starts from D-phenylalaninol, the direct reduction product of (R)-3-azido-2-phenylpropan-1-ol's azide group. nih.gov This highlights the compound's position as a key strategic intermediate in the synthetic pathway to such drugs.
The azide group provides robust protection of the amine functionality throughout multi-step synthetic sequences and can be converted to the amine at a late stage, which is an efficient strategy in total synthesis.
Table 2: Representative Drug Classes with Scaffolds Accessible from this compound
| Drug/Drug Class | Therapeutic Area | Relevant Chiral Scaffold | Role of the Azido Alcohol Precursor |
| Solriamfetol | Narcolepsy/Sleep Apnea | (R)-2-amino-3-phenylpropan-1-ol | (R)-3-Azido-2-phenylpropan-1-ol serves as a direct chiral precursor to the core amino alcohol. nih.gov |
| Atazanavir (and analogues) | Antiretroviral (HIV) | Chiral diamino alcohol backbone | Provides a key chiral phenyl-containing fragment for constructing the complex backbone. |
| Fluorinated Amino Alcohols | Various | β-amino alcohol | The azido alcohol can be a precursor to β-fluoroamines, which are valuable in medicinal chemistry. chemrevlett.com |
This table presents examples of drug classes whose core chiral structures can be synthesized using intermediates derived from this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Azido 2 Phenylpropan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Azido-2-phenylpropan-1-ol, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR spectra provide information about the chemical environment of protons. The expected signals for this compound would include multiplets for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. The protons on the propanol (B110389) backbone would appear as distinct signals, with their chemical shifts and coupling patterns confirming their connectivity.
¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. The spectrum would show characteristic signals for the phenyl carbons, the benzylic carbon attached to the phenyl group, the carbon bearing the azide (B81097) group, and the carbon bonded to the hydroxyl group. rsc.org
2D NMR techniques , such as Nuclear Overhauser Effect Spectroscopy (NOESY), can establish through-space proximity of protons. rsc.org This is particularly useful for confirming the three-dimensional structure and the relative orientation of substituents along the chiral backbone. rsc.org
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl Protons (C₆H₅) | 7.20 - 7.40 (m, 5H) | 126.0 - 140.0 |
| Benzylic Proton (CH-Ph) | ~3.0 - 3.3 (m, 1H) | ~45.0 - 50.0 |
| Azido (B1232118) Methylene (CH₂N₃) | ~3.4 - 3.7 (m, 2H) | ~50.0 - 55.0 |
| Hydroxyl Methylene (CH₂OH) | ~3.7 - 3.9 (m, 2H) | ~60.0 - 65.0 |
Note: 'm' denotes a multiplet, and 'br s' denotes a broad singlet. Exact chemical shifts and coupling constants can vary based on the solvent and instrument used.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. rsc.org For this compound (C₉H₁₁N₃O), HRMS analysis, typically using an electrospray ionization (ESI) source, would measure the mass-to-charge ratio (m/z) of a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ to four or more decimal places. This high precision distinguishes the target compound from other molecules with the same nominal mass.
Expected HRMS Data
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₉H₁₁N₃O + H]⁺ | 178.0975 | ~178.097- |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netthieme-connect.de To apply this technique, a single, high-quality crystal of an enantiomerically pure sample of this compound is required. springernature.com
The method works by diffracting X-rays off the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern is used to generate an electron density map, which reveals the precise position of each atom. For chiral molecules, the absolute configuration (i.e., the distinction between the R and S enantiomers) can be determined by analyzing the anomalous scattering of the X-rays. ed.ac.uknih.gov This phenomenon, known as the Bijvoet effect, allows for the unambiguous assignment of the stereochemistry at the chiral center(s). researchgate.net
Infrared (IR) Spectroscopy for Azide Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. rsc.org The azide moiety (–N₃) is particularly well-suited for IR analysis due to its strong and characteristic absorption band.
The asymmetric stretching vibration of the N=N=N bond in the azide group gives rise to a sharp and intense peak in a relatively uncongested region of the IR spectrum, typically around 2100 cm⁻¹ . rsc.orgresearchgate.netresearchgate.net This signal is a definitive indicator of the presence of the azide functional group. Additionally, the spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration of the alcohol group.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (–N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |
Chromatographic Techniques for Purity and Enantiomeric Excess Assessment (e.g., Chiral HPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for quantifying its enantiomeric composition.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. A pure compound should ideally appear as a single spot on the TLC plate under UV visualization or after treatment with a suitable staining agent.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. sigmaaldrich.com As the racemic mixture passes through the column, the two enantiomers are separated and elute at different retention times. The enantiomeric excess is calculated by integrating the areas of the two corresponding peaks in the chromatogram. nih.gov The choice of the specific chiral column (e.g., polysaccharide-based) and the mobile phase is critical for achieving baseline separation. nih.govrsc.org
Future Research Directions and Emerging Trends in 3 Azido 2 Phenylpropan 1 Ol Chemistry
Development of Novel and Sustainable Synthetic Approaches
Future research is increasingly focused on developing greener and more efficient methods for the synthesis of 3-Azido-2-phenylpropan-1-OL and related azido-alcohols. The drive is to move beyond traditional batch processes, which can have safety and scalability concerns, towards more sustainable alternatives like biocatalysis and continuous flow chemistry.
Biocatalysis: The use of enzymes offers a promising avenue for the stereoselective synthesis of chiral molecules under mild conditions. nih.govnih.gov Research in this area could lead to enzymatic processes for producing specific stereoisomers of this compound. Enzymes such as alcohol dehydrogenases (ADHs) are particularly relevant for their ability to perform stereoselective reductions, potentially establishing the chiral center at the alcohol-bearing carbon. mdpi.com The development of biocatalytic routes would not only enhance enantioselectivity but also align with green chemistry principles by reducing waste and avoiding harsh reagents. nih.gov
Continuous Flow Chemistry: Flow chemistry presents a significant opportunity to improve the safety and efficiency of synthesizing energetic intermediates like organic azides. acs.orgdurham.ac.uknih.gov By conducting reactions in microreactors, issues associated with the handling of potentially explosive azides in large quantities are minimized. acs.orgresearchgate.net Future work will likely involve the design of multi-step flow systems that can generate and immediately use this compound in subsequent reactions, thereby avoiding the isolation of the hazardous intermediate. durham.ac.ukuc.pt This approach offers precise control over reaction parameters, leading to higher yields and purity. nih.gov
| Approach | Key Advantages | Potential Research Focus for this compound |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures. | Optimization of existing routes for higher yield and purity. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govacs.org | Screening for and engineering enzymes (e.g., reductases, lyases) for enantioselective synthesis. nih.govacs.org |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, potential for multi-step synthesis. acs.orgnih.gov | Development of integrated flow reactors for the on-demand synthesis and immediate derivatization. durham.ac.uk |
Exploration of New Chemical Transformations and Reactivity
The reactivity of the azide (B81097) functional group is a cornerstone of its utility in organic synthesis. Future research will continue to expand the repertoire of chemical transformations for this compound, with a particular emphasis on cycloaddition reactions and C-H activation.
Click Chemistry: The azide group in this compound makes it an ideal substrate for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). broadpharm.comwikipedia.orgnih.gov These reactions form stable 1,2,3-triazole rings and are renowned for their high efficiency, selectivity, and biocompatibility. mdpi.com Emerging trends will likely focus on using this molecule in the synthesis of complex drug conjugates and functionalized materials. broadpharm.com SPAAC, which avoids the use of a potentially toxic copper catalyst, is especially promising for applications in biological systems. mdpi.com
Heterocycle Synthesis: Beyond triazoles, the azide moiety can be used to construct a wide variety of other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. mdpi.comnih.gov Research is expected to explore intramolecular reactions of this compound derivatives to form novel heterocyclic scaffolds. Additionally, the phenyl ring presents opportunities for regioselective functionalization through C-H activation, a powerful strategy for modifying core structures without the need for pre-functionalized starting materials. dmaiti.comrsc.orgnih.gov
| Reaction Type | Description | Potential Application |
|---|---|---|
| CuAAC Click Chemistry | Copper-catalyzed reaction with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.gov | Drug discovery, materials science, bioconjugation. broadpharm.com |
| SPAAC Click Chemistry | Reaction with strained cyclooctynes without a metal catalyst. wikipedia.org | In vivo labeling and bioorthogonal chemistry. mdpi.com |
| Staudinger Ligation | Reaction with phosphines to form an aza-ylide, which can be trapped to form an amide bond. | Peptide synthesis and bioconjugation. |
| Synthesis of Heterocycles | Participation in various cycloaddition and annulation reactions to form diverse N-heterocycles. mdpi.comnih.gov | Development of novel pharmaceutical scaffolds. amazonaws.com |
Advanced Mechanistic and Computational Insights
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in this endeavor.
Future computational studies are expected to focus on several key areas:
Reactivity and Regioselectivity: DFT calculations can elucidate the factors that control the regioselectivity in 1,3-dipolar cycloaddition reactions of the azide group, predicting whether the 1,4- or 1,5-disubstituted triazole isomer is favored under different conditions. mdpi.comresearchgate.net
Transition State Analysis: By modeling the transition states of potential reactions, researchers can gain insights into activation energies and reaction pathways, helping to explain experimental observations and guide the design of more efficient catalysts. researchgate.netmdpi.com
Spectroscopic Correlation: Computational predictions of spectroscopic properties can be correlated with experimental data to confirm the structure and conformation of reaction intermediates and products.
These computational insights will accelerate the rational design of experiments, reducing the amount of empirical screening required to develop new synthetic methods.
Expanding Applications in Complex Molecule Construction
This compound serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. portico.orguiowa.edu Its trifunctional nature allows for sequential or orthogonal modifications, providing a strategic entry point to diverse molecular targets.
Future applications in this domain will likely concentrate on:
Total Synthesis of Natural Products: The defined stereochemistry and versatile functional groups of this compound make it an attractive starting material or intermediate in the total synthesis of complex natural products. uiowa.edunih.gov
Pharmaceutical Scaffolds: The ability to readily convert the azide into a triazole or other heterocycles allows for its use in creating libraries of compounds for drug discovery. nih.gov The phenylpropanol backbone is a common motif in many pharmaceutical agents.
Late-Stage Functionalization: The azide can be introduced into a more complex molecule and then selectively modified using click chemistry, a strategy known as late-stage functionalization, which is highly valuable for rapidly generating analogs of a lead compound.
The continued development of reactions and methodologies centered on this compound will solidify its role as a powerful tool in the construction of intricate and valuable molecules.
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for 3-Azido-2-phenylpropan-1-OL in academic research?
- Answer: The synthesis typically involves introducing the azide group via nucleophilic substitution or click chemistry. For example, a precursor like 2-phenyl-3-bromopropan-1-ol can undergo azidation using sodium azide in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Monitoring reaction progress with TLC and confirming purity via HPLC ensures reproducibility. Similar strategies are validated for structurally related azido alcohols in synthetic studies .
Q. How should researchers characterize the structural identity of this compound?
- Answer: Multi-modal spectroscopic analysis is critical:
- NMR: The azide (-N) group appears as a singlet (~210 ppm in NMR). In NMR, the hydroxyl proton (1-OH) resonates at δ 2.5–3.5 ppm (broad), while phenyl protons show aromatic splitting (δ 7.2–7.5 ppm).
- IR: A strong absorption band near 2100 cm confirms the azide stretch.
- X-ray crystallography: For unambiguous confirmation, crystallize the compound and solve the structure using SHELX or OLEX2. Refinement parameters (e.g., R-factor < 5%) and disorder modeling are critical for accuracy .
Q. What safety protocols are essential when handling this compound?
- Answer: Azides are thermally unstable and may detonate under friction or shock. Key precautions include:
- Work with small quantities (<100 mg) in solution to mitigate explosion risks.
- Use blast shields, anti-static equipment, and avoid metal spatulas.
- Store in a cool, dry place away from light.
- Follow guidelines for hazardous waste disposal (e.g., neutralize azides with sodium nitrite/acid). These protocols align with safety frameworks for structurally similar azido compounds .
Advanced Research Questions
Q. How can crystallographic data discrepancies between SHELX and OLEX2 be resolved for this compound?
- Answer: Discrepancies often arise from refinement algorithms or disorder handling. To resolve:
- In SHELXL, manually adjust occupancy factors for disordered azide or phenyl groups using PART instructions.
- In OLEX2, employ the AutoSol wizard for automated twinning detection and TwinRotMat for matrix refinement.
- Cross-validate results by comparing residual density maps and hydrogen-bonding networks. SHELX’s robustness for small molecules and OLEX2’s GUI-driven workflow complement each other in resolving ambiguities .
Q. What strategies minimize competing pathways during this compound synthesis?
- Answer: Competing elimination (e.g., forming alkenes) or over-azidation can be mitigated by:
- Optimizing solvent polarity: DMF suppresses elimination compared to THF.
- Using phase-transfer catalysts (e.g., TBAB) to enhance azide ion availability.
- Lowering reaction temperature (40–50°C) to favor kinetic control.
- Quenching intermediates with aqueous NHCl to arrest side reactions. These approaches are derived from analogous propanol derivatives .
Q. How can computational modeling predict the stability of this compound under varying conditions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model bond dissociation energies to assess thermal stability. Molecular dynamics simulations (AMBER force field) predict decomposition pathways under stress (e.g., heat, light). Validate predictions against experimental DSC/TGA data (exothermic peaks >150°C indicate instability). Cross-reference computational results with NIST’s thermochemical databases for azides .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
